Ether vs. Ester Linkage in Vivo Transfection
A systematic SAR study evaluated eleven structural analogs of DOTMA and DOTAP for intravenous transfection activity in mice using a CMV-driven luciferase reporter. Lipids possessing the three structural features of DOTMA—ether linkage, paired oleyl chains, and a 1,2-relationship between the headgroup and aliphatic chains—exhibited markedly higher in vivo luciferase expression in lung tissue compared to analogs lacking any one of these features. Ester-linked analogs (including DOTAP) consistently underperformed their ether-linked counterparts under identical tail-vein injection conditions. Notably, these structural determinants had no significant impact on in vitro transfection, underscoring that the ether bond's advantage manifests specifically in the in vivo setting [1].
| Evidence Dimension | In vivo luciferase expression following intravenous administration (ether vs. ester linkage series) |
|---|---|
| Target Compound Data | DOTMA (ether-linked): highest in vivo lung transfection among all tested analogs |
| Comparator Or Baseline | DOTAP and ester-linked analogs: significantly lower in vivo lung transfection activity |
| Quantified Difference | Ether-linked lipids produced substantially higher lung luciferase expression; ester-linked analogs exhibited lower activity that did not correlate with in vitro potency (exact fold-difference not reported in abstract; ranking clearly established) |
| Conditions | CMV-luciferase reporter, tail-vein injection in mice, lung tissue homogenate analysis |
Why This Matters
Procurement of DOTMA over DOTAP is mandatory when the experimental workflow progresses from in vitro screening to in vivo validation; ester-linked lipids cannot recapitulate the in vivo transfection profile of ether-linked DOTMA.
- [1] Ren T, Song YK, Zhang G, Liu D. Structural basis of DOTMA for its high intravenous transfection activity in mouse. Gene Ther. 2000;7(9):764-768. doi:10.1038/sj.gt.3301153 View Source
